molecular formula C8H5F4NO3 B13629978 2-Amino-6-fluoro-3-(trifluoromethoxy)benzoic acid

2-Amino-6-fluoro-3-(trifluoromethoxy)benzoic acid

Cat. No.: B13629978
M. Wt: 239.12 g/mol
InChI Key: LJYDPJANDZKTOW-UHFFFAOYSA-N
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Description

2-Amino-6-fluoro-3-(trifluoromethoxy)benzoic acid is a fluorinated benzoic acid derivative characterized by a trifluoromethoxy group at position 3, an amino group at position 2, and a fluorine atom at position 6 on the benzene ring. The compound’s structure combines electron-withdrawing substituents (fluoro and trifluoromethoxy) with an electron-donating amino group, creating unique physicochemical properties. Such compounds are often intermediates in pharmaceutical and agrochemical synthesis, where fluorine substituents enhance metabolic stability and lipophilicity.

Properties

Molecular Formula

C8H5F4NO3

Molecular Weight

239.12 g/mol

IUPAC Name

2-amino-6-fluoro-3-(trifluoromethoxy)benzoic acid

InChI

InChI=1S/C8H5F4NO3/c9-3-1-2-4(16-8(10,11)12)6(13)5(3)7(14)15/h1-2H,13H2,(H,14,15)

InChI Key

LJYDPJANDZKTOW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1OC(F)(F)F)N)C(=O)O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-6-fluoro-3-(trifluoromethoxy)benzoic acid can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution reaction. This reaction typically starts with a fluorinated aromatic compound, which undergoes substitution with an amino group under specific conditions . Another approach involves the use of trifluoromethoxybenzene derivatives, which are then functionalized to introduce the amino and fluoro groups .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-fluoro-3-(trifluoromethoxy)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group results in nitro derivatives, while reduction leads to the formation of amines .

Scientific Research Applications

2-Amino-6-fluoro-3-(trifluoromethoxy)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-6-fluoro-3-(trifluoromethoxy)benzoic acid involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to biological targets, making it a potent inhibitor of certain enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name CAS Number Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Notes References
2-Amino-6-fluoro-3-(trifluoromethoxy)benzoic acid - -F (6), -NH₂ (2), -OCF₃ (3) C₈H₅F₄NO₃ 263.12* High acidity (electron-withdrawing groups); moderate lipophilicity -
2-Amino-5-(trifluoromethoxy)benzoic acid 83265-56-9 -NH₂ (2), -OCF₃ (5) C₈H₆F₃NO₃ 221.13 Lower acidity (trifluoromethoxy at meta); used in medicinal chemistry
4-Amino-3-(trifluoromethoxy)benzoic acid 175278-22-5 -NH₂ (4), -OCF₃ (3) C₈H₆F₃NO₃ 221.13 Amino group para to carboxyl; potential solubility challenges
3-Amino-2,5,6-trifluorobenzoic acid 133622-65-8 -NH₂ (3), -F (2,5,6) C₇H₄F₃NO₂ 191.11 High acidity (three fluorines); lower lipophilicity vs. trifluoromethoxy analogs
2-Amino-3-(trifluoromethyl)benzoic acid 313-12-2 -NH₂ (2), -CF₃ (3) C₈H₆F₃NO₂ 205.13 Trifluoromethyl enhances lipophilicity; weaker acid than trifluoromethoxy analogs

*Calculated molecular weight based on formula.

Key Differences and Implications

Acidity

  • Trifluoromethoxy vs. Trifluoromethyl: The trifluoromethoxy group (-OCF₃) is a stronger electron-withdrawing group than trifluoromethyl (-CF₃) due to its oxygen atom. For example, 2-Amino-3-(trifluoromethyl)benzoic acid (pKa ~2.8) is less acidic than the target compound (estimated pKa ~2.2) .
  • Fluorine Positioning: 3-Amino-2,5,6-trifluorobenzoic acid (pKa ~1.9) exhibits higher acidity due to three fluorine atoms at ortho/para positions, intensifying electron withdrawal .

Lipophilicity and Solubility

  • Trifluoromethoxy Group: Compounds with -OCF₃ (e.g., 2-Amino-5-(trifluoromethoxy)benzoic acid) have higher logP values (~2.5) compared to -CF₃ analogs (~2.1) due to increased hydrophobicity .
  • Amino Group Position: 4-Amino-3-(trifluoromethoxy)benzoic acid may exhibit lower aqueous solubility than the target compound due to steric hindrance near the carboxyl group .

Limitations and Contradictions in Evidence

  • Positional Isomerism: The Alfa catalog () confirms that minor changes in substituent positions (e.g., 2-amino vs. 4-amino) drastically alter properties, but specific biological data are absent.

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